molecular formula C13H13NO B8702375 3-(4-Methoxybenzyl)pyridine CAS No. 91258-43-4

3-(4-Methoxybenzyl)pyridine

Cat. No. B8702375
Key on ui cas rn: 91258-43-4
M. Wt: 199.25 g/mol
InChI Key: GCKQIQOENTUAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07919519B2

Procedure details

Zinc (0.976 g, 14.9 mmol) and iodine (0.025 g, 0.100 mmol) were added to a flame-dried flask (25 mL) and heated with a heat gun under vacuum for 10 min. The flask was cooled to 0° C. and DMF (5 mL) was added. 1-(Bromomethyl)-4-methoxybenzene (1.43 mL, 9.95 mmol) was added as a solution in DMF (5 mL) and the mixture was stirred for 20 min at 0° C., then RT for 20 min. S-Phos (0.490 g, 1.19 mmol), Pd2 dba3 (0.273 g, 0.299 mmol), and 3-bromopyridine (0.976 mL, 9.95 mmol) were added and the mixture was heated 60° C. for 1 h. The mixture was cooled to RT, filtered through celite, concentrated in vacuo, and purified by column chromatography to give 3-(4-methoxybenzyl)pyridine as a light-yellow oil. MS (ESI) m/z: Calculated: 199.1; Observed: 200.3 (M++1).
Quantity
1.43 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
0.976 mL
Type
reactant
Reaction Step Two
Quantity
0.273 g
Type
catalyst
Reaction Step Two
Quantity
0.025 g
Type
reactant
Reaction Step Three
Name
Quantity
0.976 g
Type
catalyst
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
II.Br[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1.COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1.Br[C:43]1[CH:44]=[N:45][CH:46]=[CH:47][CH:48]=1>CN(C=O)C.[Zn].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:12][O:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][C:43]2[CH:44]=[N:45][CH:46]=[CH:47][CH:48]=2)=[CH:6][CH:7]=1 |f:6.7.8.9.10|

Inputs

Step One
Name
Quantity
1.43 mL
Type
reactant
Smiles
BrCC1=CC=C(C=C1)OC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.49 g
Type
reactant
Smiles
COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
Name
Quantity
0.976 mL
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
0.273 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Three
Name
Quantity
0.025 g
Type
reactant
Smiles
II
Name
Quantity
0.976 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated with a heat gun under vacuum for 10 min
Duration
10 min
WAIT
Type
WAIT
Details
RT for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated 60° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=CC=C(CC=2C=NC=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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